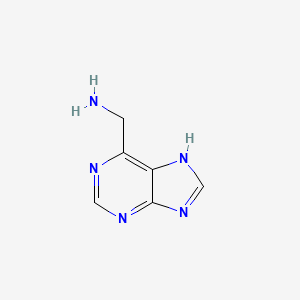
6-Methyl-5,6-dihydroindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5,6-dihydroindolizine is a heterocyclic compound belonging to the indolizine family Indolizines are bicyclic structures containing a pyrrole ring fused to a pyridine ring The presence of a methyl group at the 6th position of the 5,6-dihydroindolizine structure introduces unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5,6-dihydroindolizine typically involves the intramolecular cyclodehydration of 4-(pyrrol-1-yl)butanal. This can be achieved through two main methodologies: the “oxo” and “non-oxo” approaches.
Non-Oxo Methodology: This approach uses diethyl-2-(pyrrol-1-yl)pentanedioate, which undergoes chemo- and regioselective reduction to form ®-4-carboxyethyl-4-(pyrrol-1-yl)butanal.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methodologies described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5,6-dihydroindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Methyl-5,6-dihydroindolizine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-5,6-dihydroindolizine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
Indolizine: The parent compound without the methyl group at the 6th position.
5,6-Dihydroindolizine: Similar structure but lacks the methyl group.
7-Methyl-5-thioxo-3,5-dihydroindolizine-6-carbonitrile: A related compound with a thioxo group and a nitrile group.
Uniqueness
6-Methyl-5,6-dihydroindolizine is unique due to the presence of the methyl group at the 6th position, which influences its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific targets and improve its stability under various conditions.
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
6-methyl-5,6-dihydroindolizine |
InChI |
InChI=1S/C9H11N/c1-8-4-5-9-3-2-6-10(9)7-8/h2-6,8H,7H2,1H3 |
InChI Key |
RTISMAKCFQPJPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)
![3-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B11924023.png)
![3H-Pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B11924025.png)
![5H-Pyrrolo[3,4-D]pyrimidine](/img/structure/B11924032.png)



![1H-pyrazolo[4,3-d]pyrimidine-5,7-diamine](/img/structure/B11924047.png)






